molecular formula C15H20N4O3 B457824 N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B457824
M. Wt: 304.34g/mol
InChI Key: KWIKSIMHVGDBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The compound features a pyrazole ring substituted with a nitro group and a carboxamide group, along with an adamantyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of 1-adamantylamine, which is then reacted with various reagents to introduce the pyrazole ring and the nitro group. The final step involves the formation of the carboxamide group through a reaction with a suitable carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the adamantyl moiety .

Scientific Research Applications

Chemistry: N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate for the synthesis of more complex molecules .

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its adamantyl group imparts lipophilicity, which can enhance the compound’s ability to cross cell membranes .

Medicine: The compound is investigated for its potential therapeutic applications, including antiviral and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological effects .

Comparison with Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)

Comparison: N-(1-ADAMANTYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the nitro group and the pyrazole ring. These structural features differentiate it from other adamantane derivatives, such as APICA and APINACA, which contain indole or indazole rings instead of pyrazole. The presence of the nitro group also imparts distinct chemical reactivity and biological activity to the compound .

Properties

Molecular Formula

C15H20N4O3

Molecular Weight

304.34g/mol

IUPAC Name

N-(1-adamantyl)-2-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C15H20N4O3/c1-18-13(12(8-16-18)19(21)22)14(20)17-15-5-9-2-10(6-15)4-11(3-9)7-15/h8-11H,2-7H2,1H3,(H,17,20)

InChI Key

KWIKSIMHVGDBQU-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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